
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with ethoxycarbonyl, ethyl, and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
(3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Boronic acids have a wide range of applications, from chemical biology to material science . They are being increasingly used in imaging and tumor therapy, as well as in the development of therapeutics and separation technologies . Future research will likely continue to explore the diverse uses and applications of boronic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, which is then functionalized with ethoxycarbonyl, ethyl, and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid.
4-(Trifluoromethyl)phenylboronic Acid: Similar in reactivity but has different electronic properties due to the trifluoromethyl group.
[3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid: Contains similar ethoxycarbonyl groups but differs in the aromatic ring structure.
Uniqueness: The unique combination of the pyrazole ring and the boronic acid group in this compound provides distinct reactivity and selectivity in chemical reactions. The presence of ethoxycarbonyl, ethyl, and methyl groups further enhances its versatility in synthetic applications.
Propriétés
Numéro CAS |
1251760-88-9 |
|---|---|
Formule moléculaire |
C15H25BN2O4 |
Poids moléculaire |
308.19 |
Nom IUPAC |
ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |
Clé InChI |
CSVIYKNHXBBYIU-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


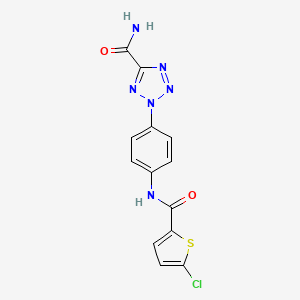
![3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2809781.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)
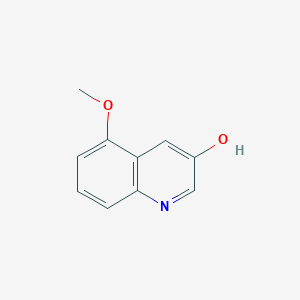
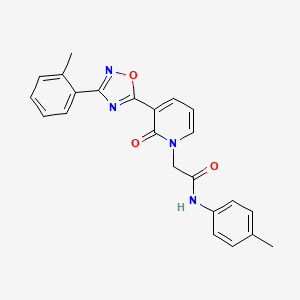
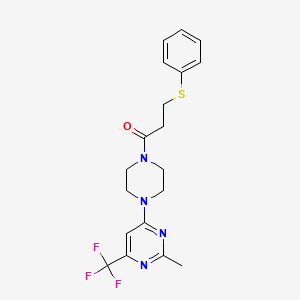
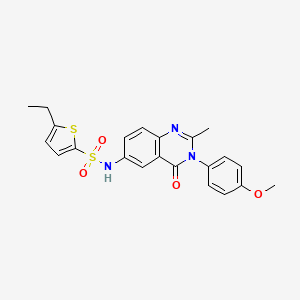
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)
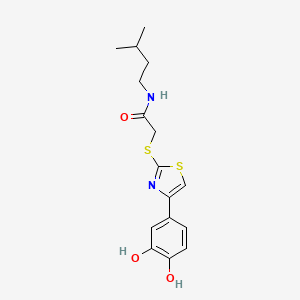
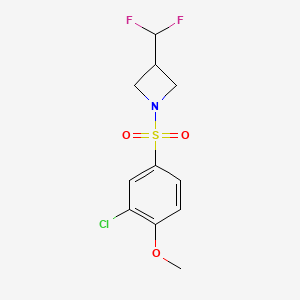
![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)
![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)
